molecular formula C12H12N2O3 B3092203 1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid CAS No. 1225797-64-7

1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3092203
CAS No.: 1225797-64-7
M. Wt: 232.23
InChI Key: HZRGJWOMSIJQIH-UHFFFAOYSA-N
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Description

1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of 1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ these synthetic routes due to their efficiency and high yields.

Chemical Reactions Analysis

1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted pyrazoles and pyrazolines, which are valuable intermediates in organic synthesis.

Comparison with Similar Compounds

1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

Biological Activity

Overview

1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This compound exhibits significant biological activity, particularly as an enzyme inhibitor and in anti-inflammatory applications. Its unique structural properties contribute to its reactivity and potential therapeutic effects.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes, notably D-amino acid oxidase. This inhibition protects cells from oxidative stress induced by D-serine, showcasing its potential as a neuroprotective agent. Additionally, the compound interacts with other molecular targets, which may lead to various biological effects including anti-inflammatory and analgesic properties .

Enzyme Inhibition

Research indicates that this compound acts as a selective inhibitor of D-amino acid oxidase. This enzyme plays a critical role in the metabolism of D-amino acids, and its inhibition can have implications for conditions associated with oxidative stress .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In various studies, it has demonstrated the ability to reduce inflammation in animal models. For instance, compounds structurally similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionSelective inhibition of D-amino acid oxidase
Anti-inflammatoryInhibition of COX enzymes
Analgesic EffectsPotential analgesic properties observed

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

  • Anti-inflammatory Activity : A study involving carrageenan-induced paw edema in rats demonstrated that pyrazole derivatives exhibited significant anti-inflammatory effects, with some derivatives showing IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
  • Neuroprotective Effects : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage by inhibiting D-amino acid oxidase, suggesting potential applications in neurodegenerative diseases .

The synthesis of this compound typically involves cyclocondensation reactions with appropriate precursors. The compound's unique phenoxymethyl group contributes to its distinct chemical properties and biological activities.

Table 2: Synthesis Overview

Reaction TypeDescription
CyclocondensationReaction of substituted aromatic aldehydes with hydrazines followed by cycloaddition with terminal alkynes
OxidationCan be oxidized using reagents like bromine or DMSO under oxygen
ReductionReduction reactions can be performed using hydrazine derivatives

Properties

IUPAC Name

1-methyl-5-(phenoxymethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-9(7-11(13-14)12(15)16)8-17-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRGJWOMSIJQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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